Phase 3 LAVENDER Trial: Trofinetide vs. Placebo — Statistically Significant Improvement in Rett Syndrome Core Symptoms
In the pivotal Phase 3 LAVENDER trial (NCT04181723), a 12-week randomized, double-blind, placebo-controlled study in 187 females aged 5-20 years with Rett syndrome, Trofinetide demonstrated statistically significant superiority over placebo on both co-primary endpoints. The least squares mean change from baseline in the Rett Syndrome Behavior Questionnaire (RSBQ) total score was -4.9 for Trofinetide versus -1.7 for placebo (p = 0.0175; Cohen's d effect size = 0.37) . This represents a 2.9-fold greater improvement in caregiver-assessed core neurobehavioral symptoms. For the Clinical Global Impression-Improvement (CGI-I) scale, the LS mean score at week 12 was 3.5 for Trofinetide versus 3.8 for placebo (p = 0.0030; Cohen's d effect size = 0.47), with lower scores indicating greater clinician-rated improvement . The key secondary endpoint, the Communication and Symbolic Behavior Scales Developmental Profile Infant-Toddler Checklist-Social (CSBS-DP-IT Social) composite score, showed an LS mean change of -0.1 for Trofinetide versus -1.1 for placebo (p = 0.0064; Cohen's d effect size = 0.43) . These findings established Trofinetide as the first agent with regulatory approval based on disease-specific validated endpoints in Rett syndrome [1].
| Evidence Dimension | RSBQ total score change from baseline at Week 12 |
|---|---|
| Target Compound Data | LS mean change: -4.9 points |
| Comparator Or Baseline | Placebo: LS mean change -1.7 points |
| Quantified Difference | Difference: -3.2 points (p=0.0175); 2.9-fold greater improvement |
| Conditions | Phase 3 LAVENDER trial; 12-week treatment; females 5-20 years with Rett syndrome; n=93 Trofinetide, n=94 Placebo |
Why This Matters
This Phase 3 data provides the regulatory validation and clinical effect size quantification necessary for justifying Trofinetide as a reference standard in Rett syndrome research protocols and for comparative efficacy benchmarking against novel investigational agents.
- [1] Percy AK, Neul JL, Benke TA, et al. Trofinetide for the treatment of Rett syndrome: Results from the open-label extension LILAC study. Med. 2024;5(6):100608. View Source
